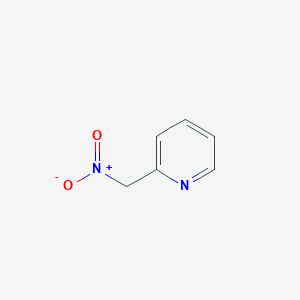![molecular formula C8H18N2S B13531026 1-[2-(Ethylthio)ethyl]piperazine CAS No. 702-07-8](/img/structure/B13531026.png)
1-[2-(Ethylthio)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylthio)ethyl]piperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, where an ethylthio group is attached to the ethyl chain. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Ethylthio)ethyl]piperazine can be synthesized through the reaction of piperazine with 2-chloroethyl ethyl sulfide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Ethylthio)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, forming piperazine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine compounds.
Scientific Research Applications
1-[2-(Ethylthio)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(Ethylthio)ethyl]piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmission, leading to its potential use as a therapeutic agent for neurological conditions .
Comparison with Similar Compounds
- 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
- 1-[2-(2-Methoxyethoxy)ethyl]piperazine
- 1-[2-(2-Aminoethoxy)ethyl]piperazine
Comparison: 1-[2-(Ethylthio)ethyl]piperazine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, stability, and biological activity profiles. This uniqueness makes it valuable for specific applications in chemical synthesis and pharmaceutical research .
Properties
CAS No. |
702-07-8 |
|---|---|
Molecular Formula |
C8H18N2S |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)piperazine |
InChI |
InChI=1S/C8H18N2S/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 |
InChI Key |
MIKMODBDKJLHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)






![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)


![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)



